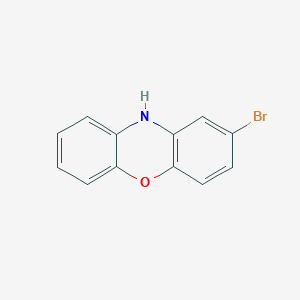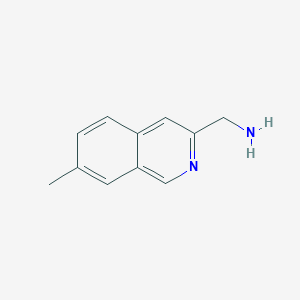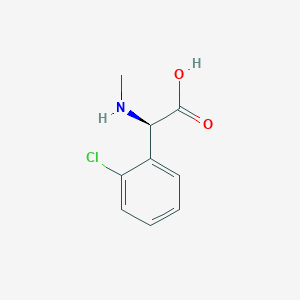![molecular formula C19H15BrO3 B12967096 12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene is a synthetic organic compound with the molecular formula C19H15BrO3
Preparation Methods
The synthesis of 12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product in good yields .
Chemical Reactions Analysis
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene can be compared with other similar compounds, such as:
6H-Benzo[d]naphtho[1,2-b]pyran: This compound shares a similar chromene core but lacks the bromine and methoxy substituents.
2,8-Dimethoxy-6H-dibenzo[c,h]chromene: This compound is similar but does not have the bromine atom.
Properties
Molecular Formula |
C19H15BrO3 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
12-bromo-2,8-dimethoxy-6H-naphtho[1,2-c]isochromene |
InChI |
InChI=1S/C19H15BrO3/c1-21-12-3-5-14-11(7-12)10-23-19-15-6-4-13(22-2)8-16(15)18(20)9-17(14)19/h3-9H,10H2,1-2H3 |
InChI Key |
BUEDSNLFXCCMBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=C4C=C(C=CC4=C3OC2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


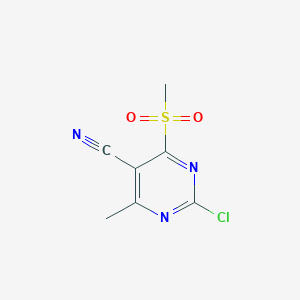
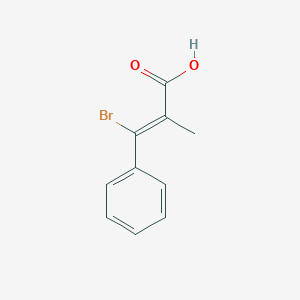

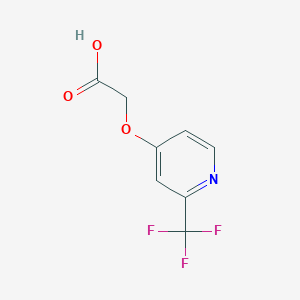
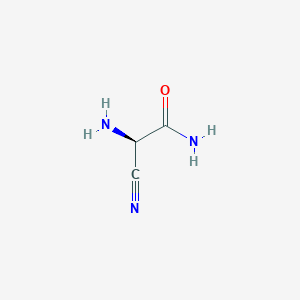
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)
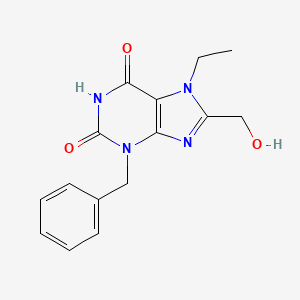
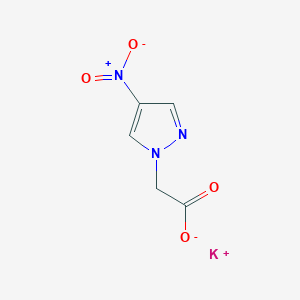
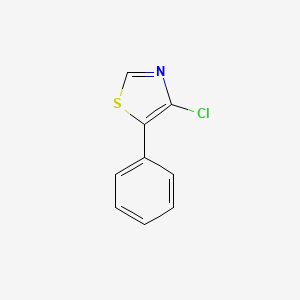
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
